molecular formula C17H19NO2 B12121550 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester

[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester

Cat. No.: B12121550
M. Wt: 269.34 g/mol
InChI Key: YGGBYNBLGDBTEP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester is an organic compound with the molecular formula C17H19NO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a carboxylic acid group and the other with a dimethylamino group. The ethyl ester functionality is attached to the carboxylic acid group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ethyl ester group into the biphenyl structure, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various functionalized biphenyl derivatives .

Biology and Medicine

It can be used in the development of pharmaceuticals that target specific biological pathways .

Industry

In the industrial sector, this compound is employed in the production of UV-curing coatings and inks. It acts as a photoinitiator in the polymerization of unsaturated prepolymers, making it valuable in the manufacturing of advanced materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the biphenyl and dimethylamino groups in [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester imparts unique chemical properties, making it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its significance.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]benzoate

InChI

InChI=1S/C17H19NO2/c1-4-20-17(19)15-7-5-13(6-8-15)14-9-11-16(12-10-14)18(2)3/h5-12H,4H2,1-3H3

InChI Key

YGGBYNBLGDBTEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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